1-Propyl-1H-benzimidazol-5-amine dihydrochloride
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Overview
Description
1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves the reaction of 1-propyl-1H-benzimidazole with an amine group at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propyl-1H-benzimidazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Propyl-1H-benzimidazol-5-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their biological effects. The compound may also act on cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Propyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other benzimidazole derivatives such as:
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Similar in structure but with a methyl group at the 2-position.
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A pyrazole derivative with similar biological activities.
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride: Another benzimidazole derivative with different substitution patterns.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-propylbenzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMEKOVVYNPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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